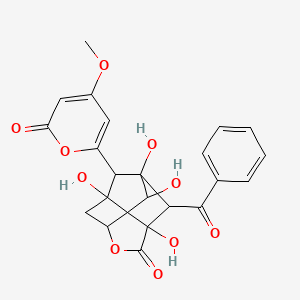![molecular formula C18H16O4 B1210990 (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one](/img/structure/B1210990.png)
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a homoflavonoid.
Applications De Recherche Scientifique
Molecular Characterization and Biological Activity
A study by Rullah et al. (2015) focused on characterizing a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, as a novel selective COX-2 inhibitor. Their research provided insights into the molecule's conformation and binding interactions, which contribute to its selective inhibition of COX-2 (Rullah et al., 2015).
Structural Analysis
Manolov, Ströbele, and Meyer (2008) determined the crystal structure of a closely related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one. Their analysis revealed that the compound forms a dimer and crystallizes in a monoclinic system (Manolov et al., 2008).
Antioxidant Properties
Proença et al. (2016) synthesized a series of chromones and xanthones, which included derivatives of (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one. They evaluated these compounds as scavengers against reactive oxygen and nitrogen species, finding that some demonstrated improved scavenging activity compared to previous analogues (Proença et al., 2016).
Synthesis Methods
Hazeri et al. (2014) explored the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, which are structurally related to (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one. They utilized a starch solution as a catalyst, highlighting a nontoxic and biodegradable approach (Hazeri et al., 2014).
Propriétés
Nom du produit |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-20-16-8-7-12(10-17(16)21-2)9-13-11-22-15-6-4-3-5-14(15)18(13)19/h3-10H,11H2,1-2H3/b13-9- |
Clé InChI |
KNEFUOWBXSWAJV-LCYFTJDESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/COC3=CC=CC=C3C2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



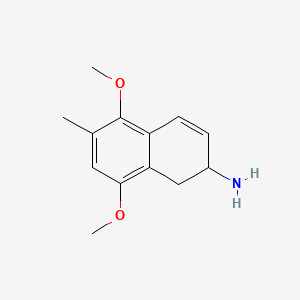
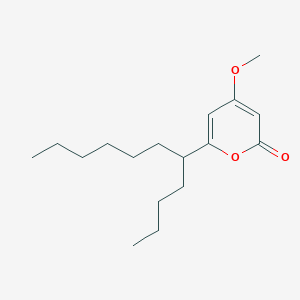
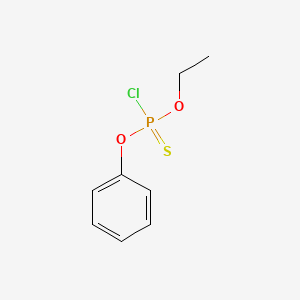
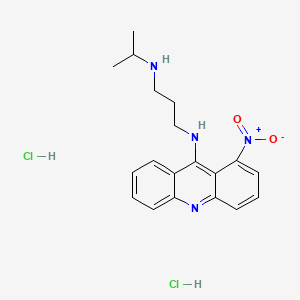
![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
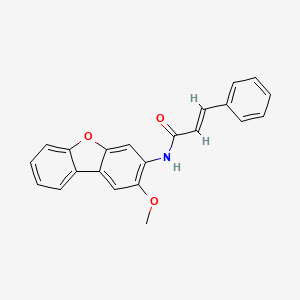
![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)
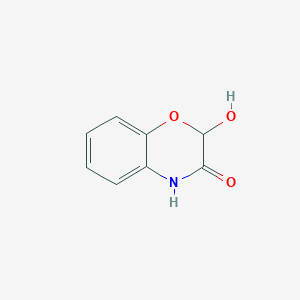
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)
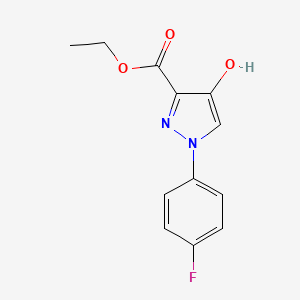
![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)
![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)
